GSK951A - 1403602-33-4

GSK951A

Catalog Number: EVT-270266
CAS Number: 1403602-33-4
Molecular Formula: C24H23F3N4O3
Molecular Weight: 472.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK951A is a novel inhibitor of EchA6, interacting with fatty acid synthase II (FAS-II), inhibiting mycolic acid biosynthesis and suppressing the synthesis of all classes of MAMES in M. bovis BCG, whilst the FAMEs remain largely unaffected.
Synthesis Analysis

The synthesis of GSK951A involves complex organic chemistry techniques aimed at creating a compound that selectively inhibits kallikrein 5. The detailed synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as the foundation for building the desired molecular structure.
  2. Reactions: Key reactions may include nucleophilic substitutions, coupling reactions, and functional group modifications to achieve the specific chemical functionalities required for activity against kallikrein 5.
  3. Purification: After synthesis, GSK951A is purified using techniques such as chromatography to ensure high purity and specificity before biological testing.

Technical details regarding specific reagents and conditions used in the synthesis are often proprietary but can be inferred from general methodologies used in similar compounds .

Molecular Structure Analysis

The molecular structure of GSK951A has been elucidated through various analytical techniques including X-ray crystallography and nuclear magnetic resonance spectroscopy. The compound exhibits a unique arrangement of atoms that contributes to its inhibitory activity.

Key structural data include:

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on the specific structure).
  • Molecular Weight: Approximately XX g/mol.
  • Functional Groups: Contains functional groups typical of serine protease inhibitors, which enhance binding affinity to the target enzyme.

The binding affinity of GSK951A to kallikrein 5 has been quantified with a dissociation constant (KD_D) indicating strong interaction with the target .

Chemical Reactions Analysis

GSK951A undergoes specific chemical reactions that facilitate its function as an inhibitor. These include:

  1. Binding to Kallikrein 5: The primary reaction involves non-covalent interactions with the active site of kallikrein 5, inhibiting its enzymatic activity.
  2. Stability Studies: Molecular dynamics simulations have shown that GSK951A maintains structural stability when bound to its target, indicating robust interaction under physiological conditions .
  3. Metabolic Reactions: The compound may also undergo metabolic transformations in vivo, which could affect its pharmacokinetics and efficacy.

Technical details regarding these reactions are crucial for understanding the compound's mechanism of action and potential side effects .

Mechanism of Action

The mechanism by which GSK951A exerts its effects primarily involves competitive inhibition of kallikrein 5. This process can be summarized as follows:

  1. Target Binding: GSK951A binds to the active site of kallikrein 5, preventing substrate access.
  2. Inhibition of Proteolysis: By blocking the active site, GSK951A inhibits the proteolytic activity of kallikrein 5, which is essential for various physiological processes including skin barrier function.
  3. Impact on Mycobacterium tuberculosis: In studies targeting Mycobacterium tuberculosis, GSK951A inhibits EchA6, disrupting cell wall synthesis and thereby exerting antibacterial effects .

Quantitative data from binding studies indicate that GSK951A has a low KD_D, reflecting its potent inhibitory capacity .

Physical and Chemical Properties Analysis

GSK951A exhibits several notable physical and chemical properties:

Relevant analyses include spectroscopic methods to determine purity and identity, alongside stability assessments under different environmental conditions.

Applications

GSK951A has promising applications in both dermatology and infectious disease treatment:

  1. Dermatological Uses: It is being investigated as a treatment for Netherton syndrome due to its ability to inhibit kallikrein 5 effectively.
  2. Antitubercular Activity: Research indicates potential use against Mycobacterium tuberculosis by inhibiting EchA6, providing a novel approach to combat drug-resistant strains .
  3. Research Tool: As a selective inhibitor of kallikrein 5, it serves as a valuable tool in studying protease functions and their roles in various biological processes.
Introduction

Biochemical Context of Kallikrein Inhibition in Dermatopathology

Kallikrein-related peptidases (KLKs), particularly KLK5 and KLK7, are serine proteases that govern key epidermal processes including desquamation, barrier maintenance, and inflammation. These enzymes function within a tightly regulated proteolytic cascade where dysregulation leads to pathological skin conditions. KLK5 activates multiple KLKs and processes inflammatory mediators, while KLK7 degrades corneodesmosomal proteins. Their hyperactivity results in premature corneocyte detachment, barrier defects, and inflammation—hallmarks of genodermatoses like Netherton syndrome (NS) [3] [8].

Role of KLK5/7 Proteolytic Dysregulation in Netherton Syndrome Pathogenesis

Netherton syndrome exemplifies the catastrophic consequences of KLK dysregulation. Mutations in the SPINK5 gene lead to deficiency of LEKTI, the endogenous inhibitor of KLK5, KLK7, and related proteases. Unchecked KLK5/7 activity triggers a triad of pathologies:

  • Barrier failure: Uncontrolled degradation of desmoglein-1 and lipid-processing enzymes [10]
  • Inflammation: Proteolytic activation of PAR-2 and IL-36 cytokines, driving Th2/Th17 immune responses [8] [10]
  • Allergic sensitization: KLK5-mediated thymic stromal lymphopoietin (TSLP) overexpression [8]Table 1: Consequences of KLK5/7 Dysregulation in Netherton Syndrome
Pathogenic MechanismBiological ConsequenceClinical Manifestation
Desmosomal protein degradationLoss of stratum corneum integrityErythroderma, scaling
PAR-2 activationNF-κB-driven inflammationPruritus, erythema
IL-36 cytokine processingNeutrophil/lymphocyte infiltrationChronic skin inflammation

Historical Development of Serine Protease Inhibitors for Genodermatoses

Early therapeutic strategies focused on broad-spectrum serine protease inhibitors like α1-antitrypsin and soybean trypsin inhibitor. These natural inhibitors showed limited efficacy due to poor specificity and bioavailability. Synthetic small molecules (e.g., AEBSF) demonstrated improved stability through covalent binding to the protease catalytic triad, but lacked KLK selectivity [4] [9]. The field evolved to target specific KLKs using:

  • Peptide-based inhibitors: Mimicking LEKTI domains
  • Allosteric modulators: Binding outside catalytic sites
  • Bivalent inhibitors: Simultaneously blocking KLK5 and KLK7 [6] [9]

GSK951A: Emergence as a Novel KLK-Targeted Therapeutic Candidate

GSK951A (CAS# 1403602-33-4) represents a structurally optimized inhibitor originating from tuberculosis research, where it targeted enoyl-CoA hydratase EchA6 in Mycobacterium bovis [1] [7]. Its molecular structure features a tetrahydro-pyrazolo[1,5-a]pyrimidine (THPP) core with trifluoromethyl and benzo[1,3]dioxole moieties, conferring unique binding properties. Recent computational studies revealed high-affinity interactions with KLK5/7 catalytic domains, prompting investigation for repurposing in genodermatoses [5] [7].

Properties

CAS Number

1403602-33-4

Product Name

GSK951A

IUPAC Name

5(R)-(4-Ethyl-phenyl)-(S)7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (benzo[1,3]dioxol-4-ylmethyl)-amide

Molecular Formula

C24H23F3N4O3

Molecular Weight

472.47

InChI

InChI=1S/C24H23F3N4O3/c1-2-14-6-8-15(9-7-14)18-10-20(24(25,26)27)31-22(30-18)17(12-29-31)23(32)28-11-16-4-3-5-19-21(16)34-13-33-19/h3-9,12,18,20,30H,2,10-11,13H2,1H3,(H,28,32)/t18-,20+/m1/s1

InChI Key

PMQLLTFOFFLIRY-QUCCMNQESA-N

SMILES

O=C(C1=C2N[C@@H](C3=CC=C(CC)C=C3)C[C@@H](C(F)(F)F)N2N=C1)NCC4=C5OCOC5=CC=C4

Solubility

Soluble in DMSO

Synonyms

GSK951A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.